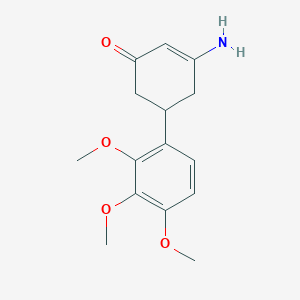

![molecular formula C20H25NO3 B1377054 (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate CAS No. 1426129-50-1](/img/structure/B1377054.png)

(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

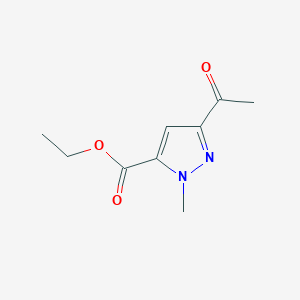

“®-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” is a chemical compound with the CAS Number: 1426129-50-1 . It has a molecular weight of 327.42 . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of carbamates, such as “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3, (H,21,23)/t18-/m1/s1 .Chemical Reactions Analysis

Carbamates, including “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .科学的研究の応用

Comprehensive Analysis of LCZ696 Intermediate Applications

The compound ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, also known as LCZ696 Intermediate, has various scientific research applications. Below is a detailed analysis focusing on six unique applications, each with its own section.

Co-Crystallization Studies: LCZ696 Intermediate plays a crucial role in the co-crystallization process of drugs. A study utilized in situ ATR-FTIR spectroscopy and imaging to monitor the co-crystallization process involving S-valsartan and sacubitril , where LCZ696 crystals were formed . The research highlighted the challenges in filtration due to small particle size and provided insights into the nucleation and transformation processes during crystal growth .

Chromatographic Analysis: In pharmaceutical analysis, LCZ696 Intermediate is used in high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) . These techniques, coupled with photodiode array and fluorescence detectors, allow for the analysis of valsartan and sacubitril in their supramolecular complex, as well as the quantitation of sacubitril-related substances in raw material and tablets .

Pharmaceutical Synthesis: LCZ696 Intermediate is a motif in pharmaceuticals, where it is used to synthesize urea derivatives and carbamates through copper-catalyzed chemospecific C–C bond cleavage of amides at room temperature . This advancement is significant for organic synthesis and has applications in the pharmaceutical and agrochemical industries.

Carbamate Formation from CO2: The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG) , which facilitate the transfer of the carboxylate group to various substrates . This method is attractive for its non-toxicity, cost-effectiveness, and availability of CO2.

Pesticide Analysis: LCZ696 Intermediate is also relevant in the analytical evaluation of carbamate pesticides. The compound’s properties are used to distinguish and analyze carbamate and organophosphate pesticides in human and environmental matrices, utilizing suitable extraction and analytical methods .

Organocatalysis: In the field of organocatalysis, LCZ696 Intermediate is used as a common motif due to its chemical structure. It is involved in the development of new catalytic processes that enhance the efficiency and selectivity of chemical reactions .

作用機序

- LCZ696 acts on two primary targets:

- LCZ696 affects several pathways:

- LCZ696 leads to:

Target of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQICOFAZDVKMK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate | |

CAS RN |

1426129-50-1 |

Source

|

| Record name | CARBAMIC ACID, N-[(1R)-2-[1,1'-BIPHENYL]-4-YL-1-(HYDROXYMETHYL)ETHYL]-, 1,1-DIMETHYLETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)

![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)